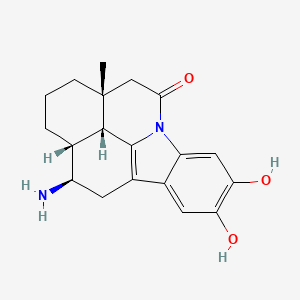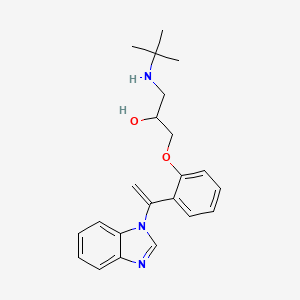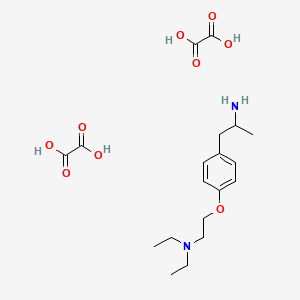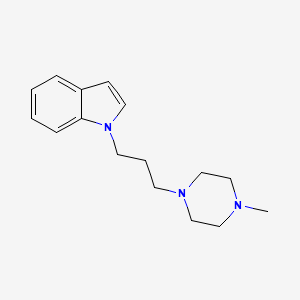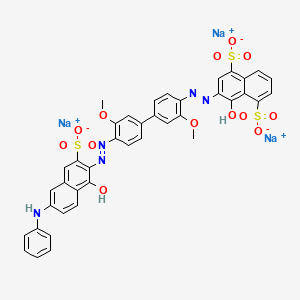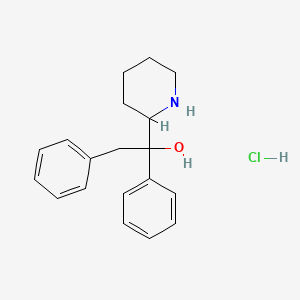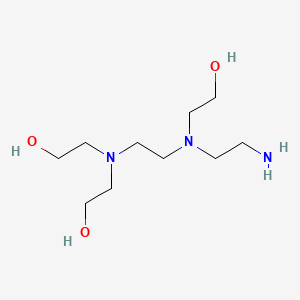
2,2'-((2-((2-Aminoethyl)(2-hydroxyethyl)amino)ethyl)imino)bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 282-074-6, also known as 2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol, is an organic compound with the molecular formula C10H25N3O3 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of amino and hydroxyl functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to a solution of ethylenediamine, with careful monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. This compound can modulate enzyme activity and stabilize protein structures, contributing to its diverse biological effects[5][5].
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: Similar structure but lacks the additional hydroxyl groups.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups but differs in the arrangement of functional groups[][6].
Uniqueness
2,2’-[[2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethyl]imino]bisethanol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to participate in multiple types of reactions and its diverse applications in various fields highlight its versatility and importance in scientific research[6][6].
Propiedades
Número CAS |
84083-24-9 |
|---|---|
Fórmula molecular |
C10H25N3O3 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-[2-aminoethyl-[2-[bis(2-hydroxyethyl)amino]ethyl]amino]ethanol |
InChI |
InChI=1S/C10H25N3O3/c11-1-2-12(5-8-14)3-4-13(6-9-15)7-10-16/h14-16H,1-11H2 |
Clave InChI |
AAGUVQQKGCSYKO-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCN(CCO)CCO)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


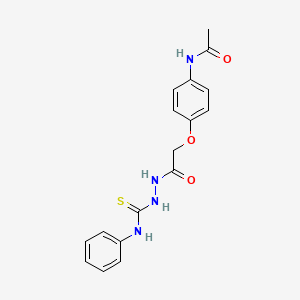
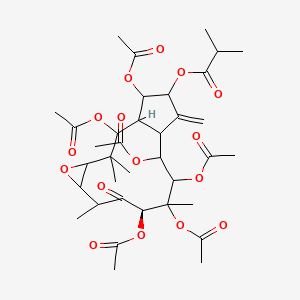


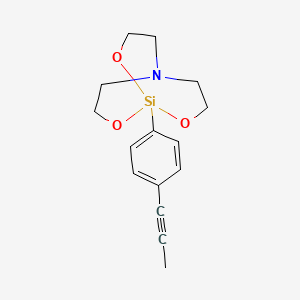
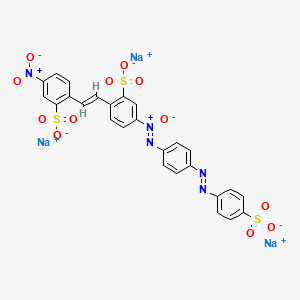
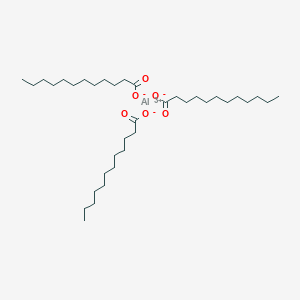
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
